molecular formula C16H18BrNO2 B13443289 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid

Cat. No.: B13443289
M. Wt: 336.22 g/mol
InChI Key: AFPQAZWPWWDPDR-UHFFFAOYSA-N
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Description

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid is a complex organic compound with a molecular formula of C16H18BrNO2 and a molecular weight of 336.22 g/mol. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid typically involves the esterification of 1-Bromo-6-propyl-2-naphthalenol with N,N-Dimethylcarbamic Acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols .

Scientific Research Applications

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-naphthalenol
  • 6-Propyl-2-naphthalenol
  • N,N-Dimethylcarbamic Acid Ester Derivatives

Uniqueness

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

(1-bromo-6-propylnaphthalen-2-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C16H18BrNO2/c1-4-5-11-6-8-13-12(10-11)7-9-14(15(13)17)20-16(19)18(2)3/h6-10H,4-5H2,1-3H3

InChI Key

AFPQAZWPWWDPDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)OC(=O)N(C)C)Br

Origin of Product

United States

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